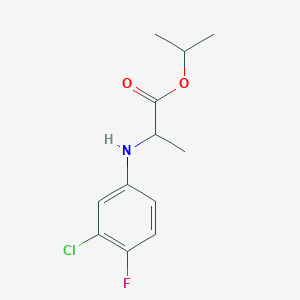

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate

Description

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate is a synthetic ester derivative featuring a substituted anilino group (3-chloro-4-fluoro) linked to a propanoate backbone via an amide bond. The compound’s structure includes a propan-2-yl (isopropyl) ester group, which influences its lipophilicity and hydrolytic stability.

Properties

IUPAC Name |

propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO2/c1-7(2)17-12(16)8(3)15-9-4-5-11(14)10(13)6-9/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZPYQMBOPESIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327157 | |

| Record name | propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52756-24-8 | |

| Record name | propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate typically involves the esterification of 2-((3-chloro-4-fluorophenyl)amino)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate has several significant applications:

-

Medicinal Chemistry

- Anticancer Research : The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest it may inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or treatments for resistant infections.

-

Organic Synthesis

- Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a versatile intermediate in chemical reactions.

-

Biological Studies

- Proteomics : The compound is utilized in proteomics to study protein interactions and functions, contributing to the understanding of cellular mechanisms.

- Drug Development : It serves as a lead compound for pharmaceutical research, particularly in designing drugs targeting specific biological pathways.

Anticancer Activity

A study evaluated the efficacy of propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics. This suggests that the compound could be developed into a novel anticancer agent.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate were tested against common bacterial strains. The results demonstrated substantial zones of inhibition, indicating potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

A structurally related compound, butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate (CAS 1396965-66-4, ), provides a basis for comparison. Key differences include:

- Ester Group : The target compound uses a propan-2-yl ester, whereas the analog employs a butyl ester.

- Substituents: The analog incorporates a benzoyl group on the anilino nitrogen, introducing additional aromaticity and steric bulk.

Table 1: Physicochemical Comparison

*Inferred properties based on structural analysis and computational methods.

Electronic and Reactivity Differences

- Steric Effects : The benzoyl group in the analog introduces steric hindrance, which may slow hydrolysis or coupling reactions compared to the less bulky target compound.

- Computational Insights : Density-functional theory (DFT) studies () suggest that exact exchange terms and gradient corrections are critical for modeling the electronic structure of such halogenated compounds. Tools like Multiwfn () could analyze electron localization functions (ELF) to compare charge distribution and reactive sites .

Biological Activity

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include halogen substituents on the aniline ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate can be characterized by its molecular formula and a molecular weight of approximately 247.68 g/mol. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity, potentially increasing its biological potency and interaction with biological targets.

The biological activity of propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation. However, detailed empirical studies are necessary to elucidate these mechanisms fully.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. For instance, analogs of propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate have demonstrated:

- Antimicrobial Activity : Related compounds have shown inhibitory effects against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapy.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-(3-chloro-4-fluoroanilino)propanoate | C12H14ClFNO2 | Similar ester structure | Antimicrobial potential |

| Methyl 2-(4-fluorophenyl)propanoate | C11H13FNO2 | Lacks chlorine | Potential pharmaceutical applications |

| N-Benzoyl-N-(3-chloro-4-fluorophenyl)alanine | C16H16ClFNO3 | Contains a benzoyl group | Investigated for anticancer properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on halogenated compounds found that propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate exhibited promising activity against various bacterial strains. The study emphasized the significance of halogen substituents in enhancing antimicrobial efficacy.

- Cancer Therapeutics : Research published in a peer-reviewed journal highlighted the anticancer properties of structurally similar compounds. These studies suggest that modifications to the aniline structure can lead to increased cytotoxicity against cancer cell lines, warranting further exploration of propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate in cancer research .

- Pharmacological Profiles : Comparative studies on pharmacokinetics indicate that compounds with similar structures often display favorable absorption and distribution characteristics, making them suitable candidates for drug development .

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of Propan-2-yl 2-(3-chloro-4-fluoroanilino)propanoate?

Synthesis optimization for this compound typically involves:

- Coupling Reactions : Use of carbodiimide-based coupling reagents (e.g., DCC or EDC) to facilitate esterification between the anilino-propanoic acid derivative and isopropyl alcohol under anhydrous conditions .

- Catalytic Systems : Acid catalysts (e.g., H₂SO₄ or TsOH) to enhance reaction efficiency in protic solvents like THF or DCM, with temperature control (40–60°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the target ester. Purity validation via NMR (¹H/¹³C) and LC-MS is critical .

Q. How should researchers characterize the structural and chemical identity of this compound?

Key characterization steps include:

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm the ester linkage, anilino group substitution patterns, and stereochemistry. Fluorine and chlorine atoms are identified via ¹⁹F NMR and X-ray photoelectron spectroscopy (XPS) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and isotopic patterns matching Cl/F content .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve absolute configuration, particularly if chiral centers are present .

Q. What strategies ensure accurate assessment of purity and potential impurities?

- Chromatographic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. Compare retention times against synthetic intermediates (e.g., unreacted 3-chloro-4-fluoroaniline) .

- Elemental Analysis : Validate %C, %H, %N, and %Cl/F to confirm stoichiometric ratios.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or degradation products under controlled heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Multi-Technique Validation : Cross-validate X-ray diffraction data (bond lengths/angles) with DFT-optimized molecular geometries (e.g., Gaussian or ORCA software). Discrepancies in torsion angles may indicate dynamic disorder in the crystal lattice .

- Variable-Temperature NMR : Identify conformational flexibility (e.g., rotamers) that might explain inconsistent NOESY or COSY correlations .

- Synchrotron Studies : High-resolution powder XRD can resolve ambiguities in unit-cell parameters when single crystals are unavailable .

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent Modification : Systematic variation of the 3-chloro-4-fluoroanilino group (e.g., replacing Cl with Br or F with CF₃) to evaluate electronic effects on bioactivity. Use Suzuki-Miyaura coupling for aryl group diversification .

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Correlate IC₅₀ values with steric/electronic parameters (Hammett constants) .

- Molecular Docking : Simulate binding modes using AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder Modeling : Partial occupancy of the isopropyl group or anilino ring may require split-atom refinement in SHELXL. Constraints (e.g., SIMU/ISOR) stabilize thermal parameters .

- Twinned Data : For non-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws (e.g., two-fold rotation) .

- Hydrogen Bonding Networks : Validate intermolecular interactions (e.g., N-H···O) via Hirshfeld surface analysis (CrystalExplorer) to confirm packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.